Methyl 1-(hydroxymethyl)cyclohexanecarboxylate
Overview
Description
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is an organic compound with the molecular formula C9H16O3. It is a methyl ester derivative of cyclohexanecarboxylic acid, featuring a hydroxymethyl group attached to the cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate, also known as Cyclohexanecarboxylic acid, 1-(hydroxymethyl)-, methyl ester, is a chemical compound with the molecular formula C9H16O3 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-(hydroxymethyl)cyclohexanecarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: 1-(Carboxymethyl)cyclohexanecarboxylic acid.
Reduction: 1-(Hydroxymethyl)cyclohexanol.
Substitution: Alkyl-substituted derivatives of this compound.
Scientific Research Applications
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis.
Medicine: It serves as a building block for the development of drug candidates with potential therapeutic effects.
Industry: this compound is utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-cyclohexene-1-carboxylate: A similar ester with a double bond in the cyclohexane ring.
1-Methyl-1-cyclohexanecarboxylic acid: A structural analog with a methyl group instead of a hydroxymethyl group.
Uniqueness
Methyl 1-(hydroxymethyl)cyclohexanecarboxylate is unique due to the presence of both a hydroxymethyl group and an ester functional group. This combination allows for diverse chemical reactivity and makes the compound valuable in various synthetic and research applications.
Properties
IUPAC Name |
methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-12-8(11)9(7-10)5-3-2-4-6-9/h10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCJOSOCKDEXMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20555805 | |
Record name | Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104654-66-2 | |
Record name | Methyl 1-(hydroxymethyl)cyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20555805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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